molecular formula C25H28O6 B3049390 1,1',1''-Methanetriyltris(2,6-dimethoxybenzene) CAS No. 20460-09-7

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)

Cat. No. B3049390
CAS RN: 20460-09-7
M. Wt: 424.5 g/mol
InChI Key: WQLKKKUEDOXLAO-UHFFFAOYSA-N
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Description

1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) is a chemical compound with the molecular formula C25H28O6. It is derived from benzene by substituting two methoxy groups . The average mass of this compound is 292.328 Da .


Molecular Structure Analysis

The molecular structure of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) consists of a central carbon atom bonded to three benzene rings, each of which has two methoxy groups attached . The average mass of this compound is 292.328 Da and its monoisotopic mass is 292.109955 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) include a log octanol-water partition coefficient (Log Kow) of 5.99, a boiling point of 395.57°C, and a melting point of 132.10°C .

Scientific Research Applications

  • Synthesis and Complexation in Organic Chemistry : Xia et al. (2011) synthesized a pillar[5]arene dimer using a co-oligomerization method involving 1,4-dimethoxybenzene and demonstrated its ability to form complexes with n-octyltrimethyl ammonium hexafluorophosphate. This research highlights the compound's potential in creating complex organic structures (Xia et al., 2011).

  • Catalytic Applications : Ragaini et al. (1995) reported the synthesis of novel chelating nitrogen ligands using compounds including 1,4-dimethoxybenzene derivatives. These compounds were utilized in catalytic reactions, showcasing their significance in catalysis (Ragaini et al., 1995).

  • Molecular Structure Studies : Wiedenfeld et al. (2003) characterized the molecular structures of bis(2,5-dimethoxy-4-methylphenyl)methane and bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane, providing insights into their geometrical properties. Such studies are essential for understanding the physical and chemical properties of these compounds (Wiedenfeld et al., 2003).

  • Electrosynthesis and Polymer Chemistry : Martínez et al. (1998) investigated the electrosynthesis of poly(1,3-dimethoxybenzene), highlighting its potential in creating new polymeric materials with specific electrical and chemical properties (Martínez et al., 1998).

  • Quantum Chemical Calculations and Modeling : Lhost and Brédas (1992) conducted quantum-chemical calculations on trans-stilbene and its derivatives, including those substituted with methoxy groups. These studies are crucial for understanding the electronic properties and potential applications of these compounds in materials science (Lhost & Brédas, 1992).

  • Chemical Stability in Energy Storage : Zhang et al. (2017) explored the use of 1,4-dimethoxybenzene derivatives as catholyte materials in non-aqueous redox flow batteries, aiming to improve chemical stability in their oxidized form. This research contributes to the development of more efficient and stable energy storage systems (Zhang et al., 2017).

Safety and Hazards

The safety data sheet for related compounds like 1,4-Dimethoxybenzene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

While specific future directions for 1,1’,1’'-Methanetriyltris(2,6-dimethoxybenzene) are not available, research into similar compounds like dimethoxybenzene is ongoing. For example, a procedure for the assay of methylglyoxal in biological systems using 1,2-diamino-4,5-dimethoxybenzene has been described . This suggests potential future applications in biological and chemical analysis.

properties

IUPAC Name

2-[bis(2,6-dimethoxyphenyl)methyl]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-26-16-10-7-11-17(27-2)22(16)25(23-18(28-3)12-8-13-19(23)29-4)24-20(30-5)14-9-15-21(24)31-6/h7-15,25H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLKKKUEDOXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303072
Record name 1,1',1''-methanetriyltris(2,6-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',1''-Methanetriyltris(2,6-dimethoxybenzene)

CAS RN

20460-09-7
Record name Methanol,6-dimethoxyphenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-methanetriyltris(2,6-dimethoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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